oxalic acid;N-[(Z)-1-thiophen-2-ylethylideneamino]-1,3-thiazol-2-amine
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Overview
Description
Oxalic acid;N-[(Z)-1-thiophen-2-ylethylideneamino]-1,3-thiazol-2-amine is a complex organic compound that combines the properties of oxalic acid with a thiophene and thiazole derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;N-[(Z)-1-thiophen-2-ylethylideneamino]-1,3-thiazol-2-amine typically involves the reaction of oxalic acid with N-[(Z)-1-thiophen-2-ylethylideneamino]-1,3-thiazol-2-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow reactor to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the production of a high-quality product .
Chemical Reactions Analysis
Types of Reactions
Oxalic acid;N-[(Z)-1-thiophen-2-ylethylideneamino]-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
Oxalic acid;N-[(Z)-1-thiophen-2-ylethylideneamino]-1,3-thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of oxalic acid;N-[(Z)-1-thiophen-2-ylethylideneamino]-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or disrupting cellular processes, leading to its observed biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
Oxalic Acid: A simple dicarboxylic acid with various industrial and biological applications.
Thiophene Derivatives: Compounds containing a thiophene ring, known for their electronic properties and use in organic electronics.
Thiazole Derivatives: Compounds containing a thiazole ring, used in pharmaceuticals and agrochemicals.
Uniqueness
Oxalic acid;N-[(Z)-1-thiophen-2-ylethylideneamino]-1,3-thiazol-2-amine is unique due to its combination of oxalic acid with thiophene and thiazole derivatives, providing a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
89408-05-9 |
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Molecular Formula |
C11H11N3O4S2 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
oxalic acid;N-[(Z)-1-thiophen-2-ylethylideneamino]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H9N3S2.C2H2O4/c1-7(8-3-2-5-13-8)11-12-9-10-4-6-14-9;3-1(4)2(5)6/h2-6H,1H3,(H,10,12);(H,3,4)(H,5,6)/b11-7-; |
InChI Key |
GRTUYDDFDUFEKA-AJULUCINSA-N |
Isomeric SMILES |
C/C(=N/NC1=NC=CS1)/C2=CC=CS2.C(=O)(C(=O)O)O |
Canonical SMILES |
CC(=NNC1=NC=CS1)C2=CC=CS2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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